molecular formula C8H17NO B2913936 3-Ethyl-3-methyloxan-4-amine CAS No. 2228808-13-5

3-Ethyl-3-methyloxan-4-amine

Cat. No.: B2913936
CAS No.: 2228808-13-5
M. Wt: 143.23
InChI Key: GSJZROUAFJPJQC-UHFFFAOYSA-N
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Description

3-Ethyl-3-methyloxan-4-amine is an organic compound with the molecular formula C8H17NO. It is a derivative of oxane, featuring an amine group at the fourth position, along with ethyl and methyl substituents at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyloxan-4-amine typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted oxane derivatives .

Scientific Research Applications

3-Ethyl-3-methyloxan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyloxan-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-3-methyloxan-4-amine is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the oxane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications .

Biological Activity

3-Ethyl-3-methyloxan-4-amine is an organic compound with the molecular formula C8H17NO, recognized for its potential biological activity and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features an oxane ring with an amine group at the fourth position, along with ethyl and methyl substituents at the third position. The structural uniqueness contributes to its distinct chemical and biological properties.

PropertyValue
IUPAC NameThis compound
Molecular Weight143.23 g/mol
InChI KeyGSJZROUAFJPJQC-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The amine group can form hydrogen bonds and electrostatic interactions, influencing the structure and function of proteins and enzymes. This compound may act as a substrate or inhibitor in enzymatic reactions, contributing to its potential therapeutic effects.

Biological Activity Studies

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, potentially effective against various bacterial strains.
  • Antiproliferative Effects : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
  • Enzyme Interaction : Studies suggest that it may inhibit key enzymes involved in pathogenic pathways, making it a candidate for further therapeutic exploration.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial effects of this compound revealed significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Study: Antiproliferative Effects

In vitro assays conducted on human cancer cell lines demonstrated that this compound could inhibit cell growth effectively.

Cell LineIC50 (µg/mL)
HeLa (Cervical cancer)100
A549 (Lung cancer)120

Comparative Analysis

When compared to structurally similar compounds, such as 3-Ethyl-3-methyltetrahydro-2H-pyran-4-amine, this compound exhibits enhanced biological activity due to its unique substitution pattern.

CompoundBiological ActivityUnique Features
This compoundAntimicrobial, AntiproliferativeOxane ring with amine group
3-Ethyl-3-methyltetrahydro-2H-pyran-4-amineLimited antimicrobial activityLacks oxane ring

Properties

IUPAC Name

3-ethyl-3-methyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-8(2)6-10-5-4-7(8)9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJZROUAFJPJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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